テトラデシルホスホン酸

概要

説明

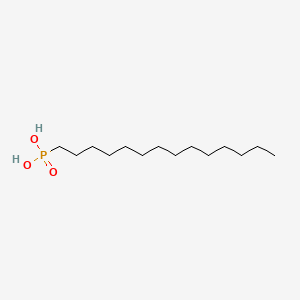

テトラデシルホスホン酸は、テトラデシルホスホン酸としても知られており、分子式C14H31O3Pの有機リン化合物です。これは、ホスホン酸基に結合した長いアルキル鎖を特徴としています。 この化合物は、さまざまな表面に自己組織化単分子膜を形成する能力で知られており、特にナノテクノロジーや材料科学において幅広い用途で役立ちます .

2. 製法

合成経路と反応条件: テトラデシルホスホン酸は、いくつかの方法で合成することができます。一般的なアプローチの1つは、テトラデシルアルコールと三塩化リンを反応させ、続いて加水分解してホスホン酸を生成することです。 別の方法は、ジアルキルホスホン酸の使用で、酸性条件下またはMcKenna法(ブロモトリメチルシランに続いてメタノール分解)を使用して、ホスホン酸を生成します .

工業生産方法: テトラデシルホスホン酸の工業生産は、通常、同様の合成経路を使用して大規模な反応を伴います。 プロセスは収率と純度のために最適化されており、多くの場合、連続フロー反応器と高度な精製技術を含み、最終製品の高い品質を確保します .

科学的研究の応用

テトラデシルホスホン酸は、幅広い科学研究の用途があります。

作用機序

テトラデシルホスホン酸は、主にリゾホスファチジン酸受容体との相互作用を通じてその効果を発揮します。これは汎拮抗薬として作用し、受容体を阻害し、リゾホスファチジン酸に関連するシグナル伝達経路を阻止します。 さらに、オートタキシンを部分的に阻害し、ペルオキシソーム増殖剤活性化受容体ガンマを活性化し、さまざまな細胞プロセスに影響を与えます .

類似化合物:

- ヘキサデシルホスホン酸

- オクタデシルホスホン酸

- ドデシルホスホン酸

比較: テトラデシルホスホン酸は、その特定のアルキル鎖の長さのためにユニークであり、自己組織化特性と受容体との相互作用に影響を与えます。 ヘキサデシルホスホン酸とオクタデシルホスホン酸と比較して、テトラデシルホスホン酸は疎水性と官能基のアクセシビリティのバランスを提供し、正確な表面修飾を必要とする用途で特に役立ちます .

生化学分析

Biochemical Properties

Tetradecylphosphonic acid can be used to cap copper nanoparticles to protect them from oxidation . It may also be used in the synthesis of cadmium sulfate (CdS) core, which can be used in the fabrication of cadmium selenium (CdSe)/CdS core quantum dots (QDs) .

Cellular Effects

The cellular effects of Tetradecylphosphonic acid are primarily observed in its interactions with nanoparticles. For instance, it can be coated on caesium lead bromide (CsPbBr3) perovskite quantum dots for the development of white light emitting diodes (wLED) .

Molecular Mechanism

The molecular mechanism of Tetradecylphosphonic acid involves its ability to form a self-assembled monolayer (SAM) on nanoparticles . This SAM formation is crucial for the functionalization of nanoparticles, providing them with stability and protection from oxidation .

Temporal Effects in Laboratory Settings

Its stability and degradation over time would be crucial factors in its effectiveness in nanoparticle functionalization .

準備方法

Synthetic Routes and Reaction Conditions: Tetradecyl Phosphonate can be synthesized through several methods. One common approach involves the reaction of tetradecyl alcohol with phosphorus trichloride, followed by hydrolysis to yield the phosphonic acid. Another method involves the use of dialkyl phosphonates, which are dealkylated under acidic conditions or using the McKenna procedure (bromotrimethylsilane followed by methanolysis) to produce the phosphonic acid .

Industrial Production Methods: Industrial production of Tetradecyl Phosphonate typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

化学反応の分析

反応の種類: テトラデシルホスホン酸は、次のようなさまざまな化学反応を受けます。

酸化: ホスホン酸誘導体を形成するために酸化することができます。

還元: 還元反応はホスホン酸基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はホスホン酸誘導体を生成することができ、置換はアルキル鎖にさまざまな官能基を導入することができます .

類似化合物との比較

- Hexadecyl Phosphonate

- Octadecyl Phosphonate

- Dodecyl Phosphonate

Comparison: Tetradecyl Phosphonate is unique due to its specific alkyl chain length, which influences its self-assembly properties and interactions with receptors. Compared to Hexadecyl and Octadecyl Phosphonates, Tetradecyl Phosphonate offers a balance between hydrophobicity and functional group accessibility, making it particularly useful in applications requiring precise surface modifications .

特性

IUPAC Name |

tetradecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17/h2-14H2,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQJQTMSTANITJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063550 | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-75-4 | |

| Record name | Tetradecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4671-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004671754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B1662902.png)